molecular formula C10H8Cl2N6O B15178236 4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)- CAS No. 30189-03-8

4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)-

Cat. No.: B15178236
CAS No.: 30189-03-8
M. Wt: 299.11 g/mol
InChI Key: BDSIHSSJXPESGT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidinone class, featuring a 4(1H)-pyrimidinone core substituted with two amino groups at positions 2 and 6 and an azo-linked 2,3-dichlorophenyl group at position 3. The ortho-dichloro substitution introduces steric and electronic effects that differentiate it from analogs with alternative substitution patterns.

Properties

CAS No.

30189-03-8

Molecular Formula

C10H8Cl2N6O

Molecular Weight

299.11 g/mol

IUPAC Name

2,4-diamino-5-[(2,3-dichlorophenyl)diazenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8Cl2N6O/c11-4-2-1-3-5(6(4)12)17-18-7-8(13)15-10(14)16-9(7)19/h1-3H,(H5,13,14,15,16,19)

InChI Key

BDSIHSSJXPESGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=NC2=C(N=C(NC2=O)N)N

Origin of Product

United States

Biological Activity

4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)- is a synthetic compound known for its potential biological activities. This article delves into its biological activity, including its antimicrobial and antiproliferative properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H9_{9}Cl2_2N5_5O
  • Molecular Weight : 273.12 g/mol
  • CAS Number : 29236-93-6
  • IUPAC Name : 4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)-

The compound features a pyrimidinone core with two amino groups and an azo linkage to a dichlorophenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Study Findings : A study on related pyrimidine derivatives showed high in vitro antibacterial activity against anaerobic organisms such as Bacteroides and Fusobacterium, comparable to metronidazole .
CompoundActivity AgainstReference
4(1H)-Pyrimidinone DerivativesBacteroides, Fusobacterium
2,4-Diamino-5-benzylpyrimidinesNeisseria gonorrhoeae, Staphylococcus aureus

Antiproliferative Activity

The antiproliferative effects of pyrimidinone derivatives have also been studied extensively:

  • Case Study : Hydroxypyridones showed potent cytotoxicity in non-small cell lung cancer (NSCLC) models. The compounds were cytostatic in A549 cells and cytotoxic in NCI-H522 cells .
Compound TypeCell LineEffectReference
HydroxypyridonesA549Cytostatic
HydroxypyridonesNCI-H522Cytotoxic

The biological activity of 4(1H)-Pyrimidinone derivatives is often attributed to their ability to inhibit key enzymes involved in nucleic acid synthesis and cell proliferation. The presence of amino and azo groups may enhance interaction with biological targets.

Research Findings

Recent studies have explored various aspects of these compounds:

  • Antioxidant Activity : Some derivatives demonstrated significant antioxidant properties through DPPH radical scavenging assays .
  • Synthesis and Characterization : Novel azo compounds synthesized from pyrimidines showed promising tyrosinase inhibition comparable to standard inhibitors like kojic acid .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrimidinone-Azo Family

Compound (CAS No.) Substituent on Azo-Linked Phenyl Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound (hypothetical) 2,3-Dichloro C₁₀H₈Cl₂N₆O ~299.12* Ortho-dichloro substitution; increased steric hindrance and potential lipophilicity.
CAS 6979-59-5 4-Chloro C₁₀H₉ClN₆O 264.67 Para-chloro substitution; lower molecular weight and reduced steric effects.
CAS 30189-04-9 2,4-Dichloro C₁₀H₈Cl₂N₆O 299.12 Meta-dichloro substitution; distinct electronic effects vs. ortho-dichloro.
Vicine (CAS 152-93-2) β-D-glucopyranosyloxy (sugar moiety) C₁₀H₁₆N₄O₇ 304.26 Glycosylated pyrimidinone; high polarity and biological relevance (e.g., favism).

*Estimated based on analog CAS 30189-04-9 .

Key Observations:
  • This may affect interactions with biological targets or dye-binding efficiency.
  • Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the azo bond, but ortho substitution may alter resonance compared to meta/para analogs .
  • Solubility : The target compound likely has lower aqueous solubility than Vicine due to the hydrophobic dichlorophenyl group.

Comparison with Non-Pyrimidinone Azo Compounds

lists azo compounds with benzimidazole or naphthalene cores (e.g., N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-nitrophenyl)azo]-3-oxobutyramide) . These differ in:

  • Core Structure: Benzimidazole/naphthalene vs. pyrimidinone, altering π-conjugation and electronic properties.
  • Applications: Pyrimidinone-based azo compounds may exhibit unique bioactivity (e.g., antimicrobial) compared to benzimidazole derivatives, which are often used in materials science .

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